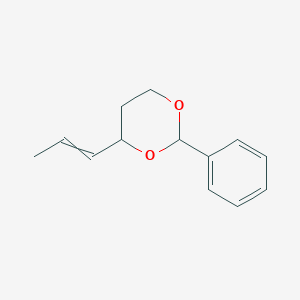
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-: is an organic compound with the molecular formula C12H14O2 It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, a phenyl group at the 2 position, and a propenyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield high amounts of the desired product .
化学反应分析
Types of Reactions: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo substitution reactions with nucleophiles like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
科学研究应用
1,3-Dioxane, 2-phenyl-4-(1-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form stable intermediates through acetal or ketal formation, which can then undergo further transformations .
相似化合物的比较
1,3-Dioxane, 2-phenyl-: Similar structure but lacks the propenyl group at the 4 position.
1,3-Dioxane, 4-phenyl-: Similar structure but the phenyl group is at the 4 position instead of the 2 position.
1,3-Dioxolane, 2-phenyl-: A five-membered ring analog with similar functional groups.
Uniqueness: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is unique due to the presence of both a phenyl and a propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and industrial applications .
属性
CAS 编号 |
76411-45-5 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
2-phenyl-4-prop-1-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |
InChI 键 |
HLBAOOXOQMCWMO-UHFFFAOYSA-N |
规范 SMILES |
CC=CC1CCOC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
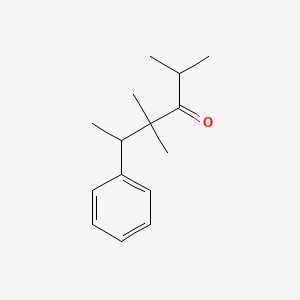
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
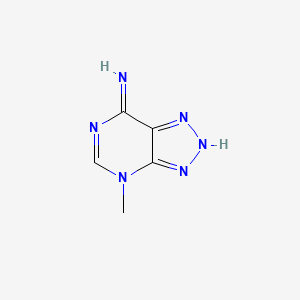
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
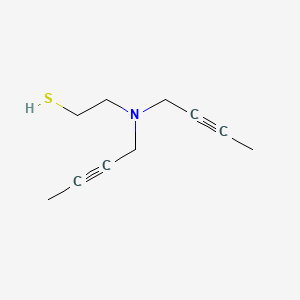
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

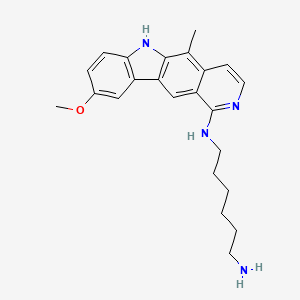
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
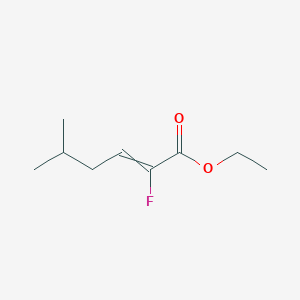

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
